molecular formula C13H9ClN2S B382716 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 125660-99-3

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No. B382716
CAS RN: 125660-99-3
M. Wt: 260.74g/mol
InChI Key: BPICMBSKTMUFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the empirical formula C13H9ClN2S . It is part of a class of compounds known as pyrimidines, which have been shown to have various chemical and biological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, Blankley et al. synthesized 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one by treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine” is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains a phenyl group and a methyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine compounds, including “4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine”, can undergo various chemical reactions. For example, the oxidation of a related compound with m-chloroperbenzoic acid provided a sulfone derivative .

Scientific Research Applications

Antifungal Activities

4-Chlorothieno[2,3-d]pyrimidines, including derivatives like 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, have been synthesized and evaluated for their antifungal activities. These compounds showed effectiveness against various fungal pathogens, such as Piricularia oryzae, and were effective in preventing diseases like Rice blast and Sheath blight (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Synthesis Methods

There has been significant research into the methods of synthesizing 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine and its derivatives. These include microwave-promoted cross-coupling reactions and various other chemical processes that enable the creation of these compounds with specific functional groups (Prieur, Pujol, & Guillaumet, 2015).

Antimicrobial Properties

Studies on the antimicrobial properties of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine derivatives have been conducted. These derivatives have been tested for their effectiveness against various microbial strains, showing promise as potential antimicrobial agents (Hozien, Atta, Hassan, Abdel-Wahab, & Ahmed, 1996).

Antiviral Activity

Some studies have investigated the antiviral activities of compounds related to 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine. These studies have explored the synthesis of various derivatives and their efficacy against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Optical Properties

Research into the optical properties of thiopyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, has been conducted. These studies focus on the nonlinear optical (NLO) characteristics and electronic properties of these compounds, which are important for applications in optoelectronics and medicinal chemistry (Hussain et al., 2020).

Safety and Hazards

According to the safety information provided by MilliporeSigma, “4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1. Precautionary measures include avoiding eye and skin contact, and not ingesting the compound .

Future Directions

The future directions for research on “4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine” and related compounds could involve further exploration of their biological activities, particularly their anticancer properties . Additionally, the development of new synthetic methods and the study of their structure-activity relationships could also be areas of future research .

properties

IUPAC Name

4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-15-12(14)10-7-11(17-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICMBSKTMUFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125660-99-3
Record name 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.